molecular formula C11H16O4 B2719034 ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate CAS No. 1231753-65-3

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2719034
CAS No.: 1231753-65-3
M. Wt: 212.245
InChI Key: PEAQPGHRIILGKE-MRVPVSSYSA-N
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Description

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol This compound is part of the spirocyclic family, characterized by a unique spiro structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate stands out due to its specific ring size and functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-14-10(13)8-9(12)11(15-8)6-4-3-5-7-11/h8H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQPGHRIILGKE-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C(=O)C2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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